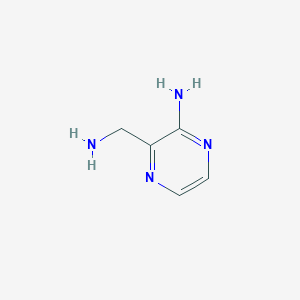

3-(Aminomethyl)pyrazin-2-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(aminomethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,3,6H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTKVWYAIIGBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579901 | |

| Record name | 3-(Aminomethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25911-74-4 | |

| Record name | 3-(Aminomethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrazine Heterocycles in Contemporary Chemical Research

Pyrazine (B50134), a six-membered aromatic ring containing two nitrogen atoms in a 1,4-position arrangement, is a fundamental heterocyclic scaffold. mdpi.com Pyrazine and its derivatives are at the forefront of contemporary chemical research due to their wide-ranging applications and versatile chemical nature. researchgate.nettandfonline.com These compounds are not only prevalent in natural products but are also integral to the development of new materials and pharmaceuticals. researchgate.net The electron-withdrawing nature of the two nitrogen atoms imparts unique electronic properties to the pyrazine ring, influencing its reactivity and its ability to participate in various chemical reactions, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. tandfonline.com

In medicinal chemistry, the pyrazine nucleus is considered a "privileged scaffold" because it is a key component in numerous compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net Researchers have successfully incorporated the pyrazine moiety into molecules designed to interact with specific biological targets, leading to the discovery of agents with anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comsemanticscholar.org Beyond pharmaceuticals, pyrazine derivatives are being investigated for applications in materials science, such as in the development of organic semiconductors, solar cells, and catalysts. researchgate.nettandfonline.com The continued exploration of pyrazine chemistry promises to yield new molecules with significant societal and scientific impact. researchgate.net

Below is a data table showcasing examples of marketed drugs that contain the pyrazine scaffold, highlighting their pharmacological applications. mdpi.com

| Drug Name | Pharmacological Application |

| Prazosin | Antihypertensive |

| Amiloride | Diuretic |

| Pyrazinamide (B1679903) | Antitubercular |

| Glipizide | Antidiabetic |

| Zopiclone | Hypnotic/Sedative |

| Bortezomib | Anticancer (Proteasome inhibitor) |

| Favipiravir | Antiviral |

This table is based on data from a review on pyrazine-containing drugs. mdpi.com

Historical Context of Aminopyrazines in Synthetic and Medicinal Chemistry

The exploration of aminopyrazines, a subclass of pyrazines characterized by the presence of one or more amino groups, has a rich history intertwined with the broader development of heterocyclic chemistry. Early investigations, such as those published in the mid-20th century, laid the groundwork for understanding the synthesis and reactivity of these compounds, including the preparation of various aminopyrazine derivatives and their subsequent conversion into sulfanilamide (B372717) derivatives. acs.org

A pivotal moment in the study of aminopyrazines was the discovery of their significant antioxidant properties. Research into natural bioluminescent compounds revealed that coelenteramine, a 2-amino-1,4-pyrazine derivative, possesses excellent capabilities for scavenging reactive oxygen and nitrogen species (ROS/RNS). nih.gov This discovery was crucial as it spurred the development of synthetic aminopyrazine derivatives as a new class of antioxidants. nih.gov Subsequent research efforts focused on synthesizing and evaluating these compounds for their ability to inhibit lipid peroxidation and protect cells from oxidative damage, demonstrating their potential in therapeutic areas related to oxidative stress. nih.gov Over the decades, aminopyrazines have solidified their role as indispensable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of complex molecular architectures for drug discovery programs. openaccessjournals.com

Research Trajectories of 3 Aminomethyl Pyrazin 2 Amine and Its Analogs

Strategies for the Construction of the Pyrazine Core

The formation of the central pyrazine heterocycle can be achieved through several robust methods, primarily involving the assembly from simple, non-cyclic molecules or through cyclization of pre-functionalized linear chains.

A primary strategy for constructing the pyrazine ring involves the condensation of two acyclic fragments. The classical and most direct approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. unimas.myresearchgate.net For substituted pyrazines, appropriately functionalized precursors are required.

A notable biomimetic approach involves the dimerization of α-amino ketones. These precursors can be synthesized chemo-enzymatically through the amination of α-diketones using transaminases (ATAs). The resulting α-amino ketones can then undergo spontaneous or catalyzed oxidative dimerization to form the pyrazine ring. This method offers high selectivity, particularly in the synthesis of asymmetrically substituted pyrazines.

Another versatile method begins with α-amino acid amides, which can be condensed with 1,2-dicarbonyl compounds to form 2(1H)-pyrazinones. google.com These pyrazinones are key intermediates that can be further functionalized to introduce the required amine groups. Similarly, the reaction between α-aminonitriles and oxalyl halides provides a pathway to pyrazinone cores. researchgate.netnih.gov

Table 1: Synthesis of Pyrazine Cores from Acyclic Precursors

| Precursor 1 | Precursor 2 | Product Type | Key Features |

| 1,2-Dicarbonyl (e.g., Glyoxal) | 1,2-Diamine (e.g., Ethylenediamine) | Dihydropyrazine, then Pyrazine | Classical, direct condensation followed by oxidation. unimas.my |

| α-Diketone | Amine Donor (via Transaminase) | α-Amino Ketone (dimerizes) | Chemo-enzymatic, high selectivity. |

| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | 2(1H)-Pyrazinone | Versatile route to functionalized pyrazinone intermediates. google.com |

| α-Aminonitrile | Oxalyl Halide | 2(1H)-Pyrazinone | Builds the pyrazine ring from readily available starting materials. researchgate.netnih.gov |

Ring-closing or cyclization reactions represent another cornerstone in pyrazine synthesis. These methods typically involve an intramolecular reaction on a suitable acyclic precursor to form the heterocyclic ring. For instance, the condensation of an α-amino ketone with an α-haloacetyl halide generates an α-bromoacylaminoketone intermediate. gla.ac.uk Treatment of this intermediate with ammonia (B1221849) triggers a cyclization reaction, which, after oxidation, yields a substituted pyrazine. gla.ac.uk This approach offers a high degree of control over the substitution pattern of the final product.

Similarly, the synthesis of 2(1H)-pyrazinones, which are direct precursors to aminopyrazines, often relies on a final intramolecular cyclization step. For example, an N-protected oxamide (B166460) can undergo acid-catalyzed cyclization to yield a pyrazinedione, which can be subsequently converted to the desired pyrazinone. researchgate.netnih.gov

Introduction and Functionalization of the Aminomethyl Moiety

Once the pyrazine core, substituted with a primary amino group at position 2, is established, the next critical phase is the introduction of the aminomethyl group at position 3. This can be accomplished through direct amination of a precursor, reductive amination of a carbonyl group, or by chemical reduction of a suitable functional group.

While direct amination can install an amino group onto the pyrazine ring, introducing an aminomethyl group is more complex. A common strategy involves the functionalization of a pre-existing group. For instance, a halopyrazine, such as 2-amino-3-chloropyrazine, can undergo nucleophilic aromatic substitution with an appropriate nitrogen nucleophile. The ammonolysis of chloropyrazines, often requiring elevated temperatures and pressure in the presence of a catalyst, is a well-established method for introducing an amino group. google.com

Modern cross-coupling reactions offer milder and more versatile alternatives. The Buchwald-Hartwig palladium-catalyzed amination allows for the coupling of halogenated pyrazines with a wide range of amines. nih.gov This method is particularly useful for deactivated pyrazine systems that are less reactive towards traditional nucleophilic substitution. nih.gov

Reductive amination is a powerful and direct method for converting a carbonyl group into an amine. thieme-connect.com In the context of synthesizing this compound, this strategy would involve the reaction of 3-aminopyrazine-2-carbaldehyde (B1283474) with ammonia, followed by in-situ reduction of the resulting imine.

The key precursor, 3-aminopyrazine-2-carbaldehyde, can be prepared via the oxidation of 2-amino-3-hydroxymethylpyrazine using an oxidizing agent like manganese dioxide. rsc.org However, attempts to synthesize this aldehyde by reducing the corresponding nitrile or amide have been reported as unsuccessful, highlighting the specific pathway required for this intermediate. rsc.org Once the aldehyde is obtained, it can be subjected to standard reductive amination conditions using an ammonia source and a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the target compound. thieme-connect.comtandfonline.com

Table 2: Comparison of Methods for Introducing the Aminomethyl Group

| Method | Precursor | Key Reagents | Advantages | Challenges |

| Reductive Amination | 3-Aminopyrazine-2-carbaldehyde | NH₃, Reducing Agent (e.g., NaBH₃CN) | Direct conversion of aldehyde to amine. thieme-connect.com | Synthesis of the aldehyde precursor can be challenging. rsc.org |

| Nitrile Reduction | 2-Amino-3-cyanopyrazine | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | Direct reduction to the primary amine. | Synthesis of the nitrile and control of the reduction can be difficult. rsc.org |

| Amide Reduction | 2-Aminopyrazine-3-carboxamide | Reducing Agent (e.g., LiAlH₄, BH₃·THF) | Amide precursor is readily accessible. nih.govacs.org | Requires strong reducing agents. |

Perhaps the most common strategy for installing the aminomethyl group involves the chemical reduction of a more oxidized functional group, such as a nitrile (-CN) or a carboxamide (-CONH₂), at the C-3 position.

Reduction of a Nitrile Precursor: The synthesis can start from 2-aminopyrazine-3-carbonitrile. This intermediate can be prepared through methods like palladium-catalyzed cyanation of a corresponding halopyrazine. mdpi.com The subsequent reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium on carbon), or borane (B79455) complexes can effectively achieve this conversion, yielding this compound.

Reduction of an Amide Precursor: An alternative and highly viable route begins with 2-aminopyrazine-3-carboxamide. This precursor is readily accessible through several methods. A direct synthesis involves the condensation of aminomalonamidamidine with glyoxal. acs.org Alternatively, 3-aminopyrazine-2-carboxylic acid can be converted to its amide derivative using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by treatment with ammonia. nih.gov The resulting 2-aminopyrazine-3-carboxamide can then be reduced to the target this compound using powerful reducing agents like LiAlH₄ or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Regioselective Synthesis of this compound

The regioselective synthesis of this compound, also known as 2-amino-3-aminomethylpyrazine, is critical for ensuring the correct placement of the amino and aminomethyl functional groups on the pyrazine ring. A key method for achieving this specific isomer involves the chemical reduction of a nitrile precursor.

A documented synthesis route begins with 3-Aminopyrazine-2-carboxamide. rsc.org This starting material is treated with phosphoryl chloride and dimethylformamide to dehydrate the amide, yielding 3-aminopyrazine-2-carbonitrile. rsc.org The subsequent and final step is the catalytic hydrogenation of the nitrile group. rsc.org This reduction specifically converts the carbonitrile to an aminomethyl group without affecting the pyrazine ring or the existing amino group, thus producing the target molecule, 2-amino-3-aminomethylpyrazine, with high regioselectivity. rsc.org This method provides a direct pathway to the desired diamine, which can then be used as a precursor for more complex heterocyclic systems. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce environmental impact, and enhance safety. The synthesis of pyrazine scaffolds, including derivatives of this compound, has benefited significantly from developments in catalysis, microwave-assisted synthesis, and flow chemistry.

Catalytic Methods in Pyrazine Synthesis

Catalytic methods offer elegant and efficient pathways for constructing the pyrazine core, often under milder conditions and with greater atom economy than classical methods. acs.org Both biocatalytic and metal-catalyzed approaches have been successfully employed.

Biocatalysis: Amine transaminases (ATAs) have emerged as powerful biocatalysts for synthesizing pyrazines. nih.gov In this chemo-enzymatic approach, an α-diketone is aminated by a transaminase to generate an α-amino ketone intermediate. nih.gov This intermediate then undergoes spontaneous oxidative dimerization to form the corresponding pyrazine. nih.gov This method represents a green alternative to conventional synthesis, leveraging the high selectivity and mild operating conditions of enzymatic reactions. nih.gov

Metal Catalysis: Earth-abundant base metals are increasingly replacing precious metals in catalysis, aligning with green chemistry principles. Manganese pincer complexes, for example, have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically substituted pyrazines. acs.orgnih.gov This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.orgnih.gov Similarly, copper-based catalysts, such as an unsymmetrical triazolyl-naphthyridinyl-pyridine copper complex (TNP-Cu@rGO), have been developed for the synthesis of pyrazine derivatives with good functional group tolerance. sioc-journal.cn

| Catalyst | Substrate Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | α-Diketones | Biocatalytic Amination/Dimerization | Green chemistry, high selectivity, mild conditions. | nih.gov |

| Manganese Pincer Complex | β-Amino Alcohols | Dehydrogenative Self-Coupling | Atom-economical, uses earth-abundant metal, forms H₂ and H₂O as byproducts. | acs.orgnih.gov |

| TNP-Cu@rGO | Various (amines, alcohols, ketones) | Coupling Reaction | Good functional group tolerance, recyclable catalyst. | sioc-journal.cn |

Microwave-Assisted and Flow Chemistry Approaches

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique for accelerating organic reactions. sciforum.net In pyrazine synthesis, it offers significant advantages, including drastically reduced reaction times, higher yields, and improved conversions compared to conventional heating methods. sciforum.netnih.govniscpr.res.in For instance, the aminolysis of pyrazine esters to form amides, a key step in creating derivatives, can be efficiently performed in a microwave reactor. nih.gov This technology facilitates direct interaction between the microwaves and the reactant molecules, leading to rapid and uniform heating. sciforum.net Some protocols have even been developed as solvent-free, catalyst-free reactions under microwave irradiation, further enhancing their green credentials. nih.govnih.gov

| Pyrazine Derivative | Reaction Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | Aminodehalogenation | Microwave Reactor | Improved yield, conversion, and reaction time over conventional methods. | sciforum.net |

| Pyrido[2,3b]pyrazines | Condensation | Microwave, Solvent-free | Fast, eco-friendly methodology with good yields. | nih.govnih.gov |

| Poly(hydroxyalkyl)pyrazines | Maillard-type reaction | Microwave, Reactive Eutectic Media | Unprecedented fast rates and better atom economy. | rsc.org |

Flow Chemistry: Continuous flow chemistry is a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients. rsc.org It offers superior control over reaction parameters like temperature and residence time, enhanced safety profiles, and straightforward scalability. mdpi.comacs.org The synthesis of pyrazine derivatives has been successfully adapted to flow systems. For example, a continuous-flow process was developed for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for a pharmaceutical agent. acs.org Another green method utilized a continuous-flow microreactor for the enzymatic synthesis of pyrazinamide (B1679903) derivatives, achieving high yields in short residence times at mild temperatures. rsc.orgrsc.org These systems are particularly advantageous for scaling up microwave-assisted reactions, as they overcome the limited penetration depth of microwaves in large batch reactors. rsc.org

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While specific literature on the stereoselective synthesis of this compound itself is scarce, the principles are well-established within the synthesis of chiral heterocyclic compounds. The creation of chiral centers in pyrazine derivatives is of significant interest, as the stereochemistry of substituents can be crucial for biological activity. tandfonline.comtandfonline.com

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through methods like the asymmetric hydrogenation of pyrazines using chiral catalysts to produce chiral piperazines. researchgate.net For more complex systems, such as bis-steroidal pyrazines, stereoselectivity can be controlled during reactions like hydroboration, although mixtures of diastereomers may still be formed. tandfonline.com Diastereoselective multi-component reactions, such as the Ugi reaction, have also been employed to build complex chiral perhydropyrrolo[1,2-a]pyrazine scaffolds, where the resulting diastereomers can often be separated by chromatography. mdpi.com

Chiral Resolution: When a reaction produces a racemic mixture (an equal mix of enantiomers), chiral resolution is required to separate them. A common strategy involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. tandfonline.com For example, a racemic acid can be coupled with a chiral amine (like l-(−)-alpha-methylbenzylamine) to form diastereomeric amides. tandfonline.com These diastereomers have different physical properties and can be separated using standard techniques like column chromatography. tandfonline.com Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers. tandfonline.com Another approach is enzymatic resolution, where an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., acetylation) on one enantiomer, allowing for its separation from the unreacted enantiomer. acs.org

Scale-Up Synthesis and Process Optimization Research

Transitioning a synthetic route from a laboratory scale to an industrial process requires significant research into optimization and scalability. The goal is to develop a safe, efficient, and cost-effective method that consistently produces the target compound with high yield and purity. thieme.deuns.ac.id

Process Optimization: Optimization involves systematically adjusting reaction parameters to find the most favorable conditions. This can include modifying the stoichiometry of reagents, solvent choice, reaction temperature, and reaction time. uns.ac.id For the synthesis of a pyrazine-based pharmaceutical intermediate, researchers optimized the nitration step by adjusting the substrate-to-potassium nitrate (B79036) ratio and the volume of sulfuric acid, which significantly increased the yield from 48% to over 77%. uns.ac.id Statistical methods like Response Surface Methodology (RSM) can be used to efficiently explore the effects of multiple variables simultaneously, as demonstrated in the optimization of a biotransformation process to produce pyrazine-2-carboxylic acid hydrazide. tandfonline.com

Scalability: Scaling up reactions can present challenges, such as managing exotherms and ensuring efficient mixing. thieme.de One-pot, multi-step processes are often developed to minimize handling and purification steps, making them more amenable to industrial-scale production. thieme.de The adoption of continuous flow manufacturing is a key strategy for overcoming scalability issues. rsc.orgacs.org Flow reactors provide excellent heat and mass transfer, allowing for safe and consistent production on a larger scale compared to traditional batch processing. rsc.orgresearchgate.net The development of a scalable continuous flow process for a pyrazolopyrazine intermediate showcased these advantages, enabling safer handling of unstable intermediates and facilitating production. acs.org

| Compound/Process | Parameters Optimized | Outcome | Reference |

|---|---|---|---|

| 3-Hydroxy-6-nitropyrazine-2-carboxamide | Substrate:KNO₃ ratio, H₂SO₄ volume, temperature | Yield increased from 48% to ~80%. | uns.ac.id |

| Pyrazine-2-carboxylic acid hydrazide | Substrate concentrations, temperature, cell concentration | Achieved true optimum for biotransformation via RSM. | tandfonline.com |

| 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | Transition from batch to continuous flow | Improved safety, scalability, and handling of unstable intermediates. | acs.org |

Derivatization Strategies for this compound

This compound possesses three primary sites for further chemical modification: the amino group at the C2 position, the aminomethyl group at the C3 position, and the pyrazine ring itself. This versatility makes it a valuable building block for synthesizing a wide range of more complex molecules.

A prominent derivatization strategy involves using the two amine groups as anchor points for cyclization reactions. The treatment of 2-amino-3-aminomethylpyrazine with reagents like ethyl orthoformate or ethyl orthoacetate leads to the formation of a new heterocyclic ring, yielding 3,4-dihydropteridines. rsc.org These can be subsequently oxidized, often with manganese dioxide, to produce fully aromatic pteridines, a class of compounds with significant biological relevance. rsc.org

The primary amine functions are also readily available for reactions such as acylation. Using coupling agents like 1,1'-carbonyldiimidazole (CDI), the amine groups can react with carboxylic acids to form amide bonds. nih.gov This allows for the attachment of a wide variety of side chains, altering the molecule's physicochemical properties. Furthermore, the amine groups make the compound a suitable substrate for multicomponent reactions, such as the Ugi reaction, which can rapidly generate molecular complexity from simple starting materials. ambeed.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The 2-aminopyrazine core of this compound serves as a crucial motif for designing potent and selective inhibitors of various enzymes. nih.govsci-hub.se Structure-activity relationship (SAR) studies, which examine how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the therapeutic potential of derivatives based on this scaffold.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound core have led to the discovery of compounds with enhanced potency and selectivity. Research has shown that the nature and position of substituents on the pyrazine ring and the aminomethyl group significantly influence the biological activity of these derivatives.

For instance, in the development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors, a class of anticancer agents, the 2-aminopyrazine core was identified as a key hinge-binding motif. sci-hub.se The optimization of anilide moiety substituents in this series led to substantial improvements in ATR affinity, physical properties, and pharmacokinetic profiles. sci-hub.se One notable example is the development of VX-970 (M6620), the first ATR inhibitor to enter clinical trials, which is based on a 2-aminopyrazine core. nih.govsci-hub.se

Similarly, in the design of inhibitors for other kinases, such as Checkpoint Kinase 1 (CHK1), modifications to the pyrazine scaffold have proven fruitful. The addition of a nitrile group at the 2-position of the pyrazine ring was found to increase CHK1 potency by 15-fold. nih.gov Furthermore, the exploration of different diamine substituents, such as 4-(aminomethyl)piperidine, resulted in excellent CHK1 potency while maintaining selectivity over other kinases like CHK2. nih.gov

The following table summarizes the impact of key substituent modifications on the biological activity of this compound derivatives:

| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity | Target |

| 2-Aminopyrazine | Optimization of anilide moiety | Improved affinity, physical properties, and pharmacokinetics | ATR Kinase |

| N-(Pyrazin-2-yl)pyrimidin-4-amine | Addition of a nitrile group at the 2-position | 15-fold increase in potency | CHK1 |

| N-(Pyrazin-2-yl)pyrimidin-4-amine | Incorporation of 4-(aminomethyl)piperidine | Excellent potency and selectivity | CHK1 |

| Pyrazolo[4,3-c]pyridines | Transition from -OH to -NH2 at the N-1 pyrazolo position | Six-fold increase in activity | PEX14-PEX5 PPI |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis of this compound derivatives has provided valuable insights into their bioactive conformations, the specific spatial arrangement required for biological activity.

In the case of ATR kinase inhibitors, for a derivative to assume its bioactive conformation, specific electrostatic interactions are necessary. For example, in one instance, the aromatic proton of an oxazole (B20620) ring needed to be positioned opposite a proton of the hinge binder amine for optimal activity. sci-hub.se Understanding these conformational requirements allows for the rational design of more potent inhibitors by ensuring the molecule can adopt the necessary shape to bind effectively to its target.

Exploration of this compound as a Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound scaffold has been successfully utilized as a pharmacophore in the design of various inhibitors. nih.gov

The pyrazine ring itself can participate in crucial hydrogen bonding and π-π stacking interactions with biological targets. The aminomethyl group provides a key interaction point, often acting as a hydrogen bond donor. The strategic placement of these features allows for the design of molecules that can effectively bind to the active sites of enzymes or the binding pockets of receptors.

Biological Target Identification and Validation

The process of identifying the specific biological molecule that a drug interacts with is known as target identification and is a fundamental step in drug discovery. medchemexpress.com For derivatives of this compound, a variety of biological targets have been identified and validated.

These targets primarily include enzymes, particularly kinases, which are involved in cell signaling and are often dysregulated in diseases like cancer. nih.govsci-hub.se As mentioned earlier, ATR kinase and CHK1 are prominent examples of validated targets for inhibitors derived from the this compound scaffold. nih.govsci-hub.senih.gov

Another important class of enzymes targeted by derivatives of this scaffold is the NADPH oxidase (NOX) family. chemicalbook.comchemicalbook.in These enzymes are involved in the production of reactive oxygen species (ROS) and have been implicated in various pathological conditions. nih.govgoogle.com

The following table lists some of the key biological targets of this compound derivatives:

| Biological Target | Therapeutic Area | Example Derivative Class |

| Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase | Cancer | 2-Aminopyrazine-based inhibitors |

| Checkpoint Kinase 1 (CHK1) | Cancer | Pyrazinyl-pyrimidin-4-amine derivatives |

| NADPH Oxidase (NOX) | Idiopathic Pulmonary Fibrosis, various inflammatory conditions | Pyrazolo[4,3-c]pyridinediones |

| Focal Adhesion Kinase (FAK) | Cancer | Small molecule kinase inhibitors |

| Carbonic Anhydrases | Glaucoma, epilepsy | Benzoxazolone derivatives |

| Acetylcholinesterase | Alzheimer's Disease | Benzoxazolone derivatives |

Mechanism of Action Investigations

Understanding how a drug exerts its effects at a molecular level is crucial for its development and clinical application. Investigations into the mechanism of action of this compound derivatives have primarily focused on their ability to inhibit specific enzymes. pioneerpublisher.com

Enzyme Inhibition Studies (e.g., Kinases, NADPH Oxidase)

Enzyme inhibition is a common mechanism of action for many drugs. pioneerpublisher.comlibretexts.org Derivatives of this compound have been shown to act as inhibitors of several important enzymes.

Kinase Inhibition: In the context of cancer therapy, the inhibition of kinases like ATR and CHK1 is a key strategy. nih.govsci-hub.senih.gov These kinases are central components of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging treatments. nih.govsci-hub.se By inhibiting these kinases, derivatives of this compound can sensitize cancer cells to chemotherapy and radiation. The 2-aminopyrazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region, a flexible part of the enzyme that connects its two lobes. sci-hub.se

NADPH Oxidase Inhibition: The NOX family of enzymes produces ROS, which can contribute to various diseases when overproduced. nih.govgoogle.com Derivatives of 2-(aminomethyl)pyrazine have been developed as inhibitors of NOX enzymes, particularly for conditions like idiopathic pulmonary fibrosis. chemicalbook.comchemicalbook.in These inhibitors work by blocking the catalytic activity of the NOX enzyme, thereby reducing the production of harmful ROS. nih.gov

The following table provides an overview of the inhibitory activity of selected this compound derivatives against specific enzymes:

| Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) |

| VX-970 (M6620) | ATR Kinase | Potent inhibitor (specific values proprietary) |

| Pyrazinyl-pyrimidin-4-amine derivative | CHK1 | IC50 in the nanomolar range |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone derivatives | hCA I | Ki values in the range of 12.3 ± 1.2 to 154.0 ± 9.3 nM |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone derivatives | hCA II | Ki values in the range of 8.6 ± 1.9 to 41.0 ± 5.5 nM |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone derivatives | Acetylcholinesterase | Ki values in the range of 35.2 ± 2.0 to 158.9 ± 33.5 nM |

Receptor Binding and Modulation

The pyrazine ring serves as a versatile scaffold for designing ligands that can bind to and modulate the activity of various biological receptors. Researchers have successfully developed pyrazine derivatives that target a range of receptors, including kinases, G-protein coupled receptors (GPCRs), and others, demonstrating the scaffold's importance in developing targeted therapies.

Derivatives of pyrazine have been shown to exhibit significant binding affinity for several receptor types. For instance, certain quinolyl pyrazinamide derivatives have demonstrated high affinity for the sigma-2 receptor (σ2R), with Ki values as low as 12 nM. In the realm of GPCRs, novel benzoimidazo[1,2-a]pyrazin-1-amine derivatives have been identified as potent antagonists of the human A2A adenosine (B11128) receptor, with a Ki value of 0.08 nM for the most potent compound. Furthermore, some pyrazine derivatives have been investigated as 5-HT2A/2C receptor antagonists.

The table below summarizes the receptor binding affinities of selected pyrazine derivatives.

| Derivative Class | Receptor Target | Ki (nM) | Reference |

| Quinolyl pyrazinamides | σ2R | 12 - 85 | |

| Benzoimidazo[1,2-a]pyrazin-1-amine derivatives | A2A Adenosine Receptor | 0.08 |

Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, DNA Damage Response)

The therapeutic effects of pyrazine derivatives are often rooted in their ability to perturb cellular pathways that are critical for disease progression. These compounds have been shown to induce cell cycle arrest and trigger the DNA damage response, leading to apoptosis in cancer cells.

For example, a series oftriazolo[4,3-a]pyrazine derivatives have been shown to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells in a dose-dependent manner. This cell cycle arrest is a key mechanism for inhibiting tumor growth. In addition to cell cycle arrest, some pyrazine derivatives can induce apoptosis. The same study ontriazolo[4,3-a]pyrazine derivatives demonstrated their ability to induce late apoptosis in A549 cells. The precise mechanisms often involve the modulation of key signaling pathways. For instance, certain 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives have been found to inhibit the PI3Kα kinase, a critical component of the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.

Therapeutic Area Research

The versatility of the pyrazine scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the key research findings.

Anticancer and Antitumor Agents

Pyrazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic activity against a variety of cancer cell lines.

Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Many of these compounds exhibited moderate to good cytotoxicity, with IC50 values in the micromolar range. Another class of pyrazine derivatives, thetriazolo[4,3-a]pyrazines, have also shown significant antiproliferative activity. One of the most promising compounds in this series displayed excellent inhibitory activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.

The anticancer activity of selected pyrazine derivatives is summarized in the table below.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-morpholinoimidazo[1,2-a]pyrazines | A549, PC-3, MCF-7 | 6.39 - 74.9 | |

| triazolo[4,3-a]pyrazines | A549 | 0.98 | |

| triazolo[4,3-a]pyrazines | MCF-7 | 1.05 | |

| triazolo[4,3-a]pyrazines | HeLa | 1.28 |

Antimicrobial and Anti-infective Compounds (Antibacterial, Antifungal, Antiparasitic)

The pyrazine scaffold is also a key feature in the development of new antimicrobial agents. Derivatives of pyrazine have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.

A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains. For example, antibacterial activity was observed for phenyl and alkyl derivatives, while antifungal activity was seen across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. Notably, the most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. Another study on 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives also reported promising antibacterial and antifungal activities.

The table below presents the antimicrobial activity of selected pyrazine derivatives.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | |

| Phenyl and alkyl 3-aminopyrazine-2-carboxamides | Various bacteria | Active | |

| Benzyl, alkyl, and phenyl 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Active |

Anti-inflammatory and Analgesic Applications

While research into the anti-inflammatory and analgesic properties of pyrazine derivatives is less extensive than in other areas, some studies suggest potential in this field. The structural similarity of pyrazines to other nitrogen-containing heterocycles known for their anti-inflammatory effects, such as pyrazoles, provides a rationale for their investigation.

Research on pyrimidine (B1678525) derivatives, which also contain a diazine ring system, has shown that some of these compounds exhibit significant anti-inflammatory and analgesic activities. This suggests that pyrazine-containing compounds could also be designed to target inflammatory pathways. For example, pyrazole (B372694) derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

Neurological and Central Nervous System Activities

Pyrazine derivatives have shown promise in the development of treatments for neurological and central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for drug development.

As mentioned earlier, pyrazine derivatives have been developed as antagonists for the 5-HT2A/2C receptors, which are implicated in a variety of neuropsychiatric disorders. Additionally, certain pyrazine-containing compounds have been explored for their potential in treating neurological conditions. For instance, (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride has been identified as a potential candidate for drug formulation targeting neurological disorders. The development of sigma-2 receptor ligands based on a quinolyl pyrazinamide scaffold for the treatment of pancreatic cancer also highlights the potential for these compounds to interact with CNS-relevant targets.

Cardiovascular System Modulators

Derivatives of aminopyrazine have been investigated for their role as modulators of the 5-lipoxygenase-activating protein (FLAP). google.com FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various conditions, including cardiovascular and respiratory diseases. google.com The development of FLAP modulators represents a therapeutic strategy for these disorders. google.comgoogle.com.pg

Furthermore, sympathomimetic amines, which are compounds that mimic the effects of the sympathetic nervous system, are utilized in treating ischemic heart disease, particularly when complicated by heart failure. nih.gov These agents typically interact with alpha-adrenergic, beta-adrenergic, and dopamine (B1211576) receptors to exert their effects on the heart and peripheral vasculature. nih.gov The presence of the aminomethyl group in this compound suggests its potential as a foundational structure for developing novel sympathomimetic agents for cardiovascular applications.

Prodrug Design and Delivery System Research for this compound Derivatives

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. cbspd.comslideshare.net This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. cbspd.comnih.gov The modern approach to prodrug design considers molecular and cellular factors, including membrane transporters and specific enzyme expression, to achieve targeted delivery and activation. nih.gov

For derivatives of this compound, which contains two primary amine functionalities, several prodrug strategies can be conceptualized to enhance their pharmacokinetic profiles.

| Prodrug Strategy | Approach | Potential Advantage |

| Acyloxyalkyl Carbamates | The amine group is derivatized to form an N-acyloxyalkoxycarbonyl group. This linkage is designed to be cleaved by esterase enzymes, triggering a spontaneous decomposition that releases the parent amine. nih.gov | Overcomes the general stability of simple amide bonds, allowing for controlled release of the active amine. nih.gov |

| N-Mannich Bases | The primary amine reacts with an aldehyde and an amino-containing compound to form a Mannich base. This modification can increase lipophilicity and suppress the basicity (pKa) of the amine. cbspd.com | Enhanced membrane permeability and absorption due to increased lipophilicity and a higher proportion of the unionized form at intestinal pH. cbspd.comnih.gov |

| Amino Acid Conjugates | The amine functionality is coupled with an amino acid. | Can target specific amino acid transporters, such as PEPT1 in the intestine, to improve absorption. nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

A cascade of assays is necessary to characterize the biological activity and drug-like properties of new chemical entities derived from this compound.

Cell-Based Assays for Efficacy and Cytotoxicity

Cell-based assays are fundamental tools for assessing the biological effects of compounds in a cellular context, providing insights into efficacy and potential toxicity. marinbio.com

Proliferation and Cytotoxicity Assays: These tests measure the impact of a compound on cell viability and growth. A primary goal is often to identify agents that are selectively toxic to cancer cells over normal cells. mdpi.com

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. It is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a compound. mdpi.com

Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cell death. mdpi.com

Sulforhodamine B (SRB) Assay: The SRB assay is a cell-staining method that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells, providing a measure of cytotoxicity. mdpi.com

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. marinbio.com

The table below summarizes common cell-based assays used for evaluating the derivatives.

| Assay Type | Principle | Measured Endpoint |

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. mdpi.com | Cell metabolic activity/viability. |

| LDH Release | Measurement of lactate dehydrogenase enzyme activity released from cells with damaged membranes. mdpi.com | Cell membrane integrity/cytotoxicity. |

| SRB | Staining of total cellular protein with sulforhodamine B dye. mdpi.com | Total cell biomass/cytotoxicity. |

| CellTiter-Glo® | Luminescence-based measurement of ATP present in metabolically active cells. marinbio.com | Cell viability. |

Biochemical Assays for Target Engagement

Biochemical assays are essential for confirming that a compound interacts directly with its intended molecular target, such as an enzyme or receptor. These cell-free assays measure the functional consequences of this interaction.

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., kinase inhibitors), these assays directly measure the compound's ability to block the activity of the purified target enzyme. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, biochemical assays are used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.org

Radioligand Binding Assays: These assays are used to characterize the interaction of a compound with a receptor. A radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a compound for its target protein, which is immobilized on a sensor chip.

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Research

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). wikipedia.orgallucent.com Understanding these properties is critical for developing a safe and effective drug.

Absorption: The process by which a drug enters systemic circulation. wikipedia.org For orally administered drugs, this involves crossing the gastrointestinal membrane.

Distribution: The dissemination of a drug throughout the body's fluids and tissues. wikipedia.org

Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family, which facilitates elimination. allucent.com

Excretion: The removal of the drug and its metabolites from the body. wikipedia.org

In vitro ADME assays are used early in drug discovery to predict the in vivo pharmacokinetic behavior of compounds.

| ADME Parameter | In Vitro Assay | Purpose |

| Metabolic Stability | Microsomal Stability Assay: The compound is incubated with liver microsomes (containing CYP enzymes), and its disappearance over time is measured. acs.org | To predict the rate of hepatic (liver) clearance in the body. acs.org |

| Drug-Drug Interaction Potential | CYP Inhibition Assay: The ability of a compound to inhibit specific CYP450 isoforms (e.g., CYP2D6, CYP3A4) is assessed. acs.org | To evaluate the risk of the compound altering the metabolism of co-administered drugs. |

| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA): Measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. | To predict passive absorption across the gastrointestinal tract. |

| Efflux Liability | MDR1-MDCK Assay: Uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (P-glycoprotein transporter) to determine if a compound is a substrate for this major efflux pump. acs.org | To assess whether active efflux will limit the drug's absorption and distribution (e.g., across the blood-brain barrier). |

Role As a Versatile Synthetic Building Block

Utilization in Heterocyclic Compound Synthesis

The dual amine functionality of 3-(aminomethyl)pyrazin-2-amine is adeptly exploited in the synthesis of various heterocyclic structures. Its ability to act as a 1,2-dinucleophile is fundamental to its role in constructing fused ring systems and incorporating the pyrazine (B50134) moiety into other heterocyclic frameworks.

Fusion to Form Polycyclic Systems

A primary application of this compound is in the synthesis of fused polycyclic systems, most notably pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are a class of bicyclic heterocycles of significant biological importance, forming the core of essential cofactors like folic acid and biopterin.

The synthesis typically involves a cyclocondensation reaction where this compound reacts with a one-carbon (C1) electrophilic unit. For instance, reaction with orthoformates followed by an oxidative aromatization step yields substituted pteridines. Current time information in Bangalore, IN.rsc.org The initial reaction forms a 3,4-dihydropteridine intermediate, which is then oxidized to the fully aromatic pteridine (B1203161) system. rsc.orgtandfonline.com This method provides a direct route to construct the pyrimidine (B1678525) ring onto the existing pyrazine core. rsc.org

Table 1: Synthesis of Pteridine Derivatives from this compound

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Triethyl orthoformate (HC(OEt)₃), followed by MnO₂ oxidation | Pteridine | Cyclocondensation / Oxidation | rsc.org |

| This compound | Orthoformates | 6-Substituted Pteridine | Oxidative Aromatization | Current time information in Bangalore, IN. |

| This compound | CH(OEt)₃, reflux | 6-Methylpteridine (from the corresponding 6-methyl-3-(aminomethyl)pyrazin-2-amine) | Cyclocondensation / Oxidation | tandfonline.com |

Incorporation into Other Heterocycles (e.g., Oxadiazoles, Imidazoles)

While direct, published examples of this compound being used to form discrete (non-fused) oxadiazole or imidazole (B134444) rings are limited, its structural motifs are analogous to precursors used in established synthetic routes for related fused systems. The formation of an imidazole ring fused to the pyrazine core, creating an imidazo[1,5-a]pyrazine (B1201761) system, is a well-documented process for analogous compounds. rsc.org

This synthesis is typically achieved through the cyclocondensation of a 2-(aminomethyl)pyridine derivative with electrophiles like carboxylic acids, acyl chlorides, or aldehydes. rsc.org Given that this compound shares the critical 2-(aminomethyl)azine substructure, it is a prime candidate for similar transformations to yield imidazo[1,5-a]pyrazines. The reaction proceeds via the formation of an amidine intermediate, followed by an intramolecular cyclization and dehydration to furnish the aromatic fused imidazole ring.

Application in Supramolecular Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies. Pyrazine-based molecules are frequently used as ligands and building blocks due to the defined geometry and hydrogen-bonding capabilities of the nitrogen atoms.

Design and Synthesis of Molecular Scaffolds

Although specific research detailing the use of this compound as a molecular scaffold is not widely published, its inherent properties make it an excellent candidate for such applications. The pyrazine ring provides a rigid, planar core, while the two primary amine groups offer sites for derivatization. These amine groups can be functionalized to introduce recognition sites, such as hydrogen bond donors/acceptors or metal-coordinating ligands. Pyrazine derivatives are known to act as scaffolds for DNA binders and photoluminescent pincer complexes. mostwiedzy.plrsc.org The dual amine functionality of this compound allows for the construction of D–A–D (Donor–Acceptor–Donor) type structures, which are valuable in materials science. nih.gov

Self-Assembly Processes

The structure of this compound is conducive to self-assembly through hydrogen bonding. The two primary amines and the two pyrazine nitrogen atoms can act as both hydrogen bond donors and acceptors, creating the potential for extensive intermolecular networks. Such networks are fundamental in the formation of crystalline solids, liquid crystals, and gels. The reversible nature of pyrazine formation from vicinal diamines and diketones under basic conditions is exploited in the error-checking processes that lead to highly crystalline covalent organic frameworks (COFs). researchgate.net The ability of pyrazine derivatives to act as bridging ligands in the formation of mercury(II) metal-organic coordination polymers further highlights their utility in directed self-assembly. rsc.org

Integration into Polymer Chemistry

Diamine compounds are fundamental monomers in polymer chemistry, particularly for the synthesis of polyamides, polyimides, and polyureas via step-growth polymerization. The pyrazine ring's rigid and electron-deficient nature can impart desirable thermal and electronic properties to a polymer backbone.

While the direct polymerization of this compound is not extensively documented, related pyrazine derivatives have been successfully integrated into polymers. For example, polyamides containing a pyrazine moiety have been synthesized via the direct polycondensation reaction of pyrazine-2,3-dicarboxylic acid with aromatic diamines. grafiati.com Given this precedent, this compound could theoretically serve as the diamine monomer, reacting with various diacyl chlorides or dicarboxylic acids to produce novel polyamides. The resulting polymers would feature a recurring pyrazine unit, potentially enhancing thermal stability and creating materials with interesting electronic properties for applications in organic electronics. researchgate.netgoogle.com Furthermore, bio-based polyesters have been successfully synthesized using pyrazine-containing diacids through melt transesterification and polycondensation, demonstrating the compatibility of the pyrazine core with standard polymerization techniques. acs.org

Development of Novel Functional Materials

The bifunctional nature of this compound, with its distinct amine functionalities, positions it as a candidate for constructing a variety of complex chemical structures. The pyrazine core, an electron-deficient aromatic system, along with the appended amino groups, can impart specific electronic and structural characteristics to new materials. While pyrazine derivatives, in general, are utilized in materials science, specific applications for this compound (CAS No. 25911-74-4) are not extensively documented in publicly available research. cymitquimica.comfluorochem.co.uk Broader research into pyrazine-containing molecules suggests potential pathways for its use. fluorochem.co.uk

For instance, pyrazine derivatives have been explored in the synthesis of conjugated polymers and as ligands in coordination chemistry. The presence of amino groups can enhance solubility and provide sites for further chemical modification. However, detailed research findings focusing exclusively on the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and fluorescent materials are limited. Chemical suppliers may categorize this compound under broad headings like polymers or materials for metal-organic frameworks, indicating its potential as a building block rather than documenting established use in specific, published applications.

Based on available scientific literature, there is no specific information regarding the use of this compound in the following areas:

Polymers: There are no specific, documented instances of this compound being used as a monomer in polymerization reactions to create novel polymers.

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of metal-organic frameworks has not been specifically reported. While amino-functionalized ligands and pyrazine-based linkers are common in MOF chemistry, the application of this particular compound is not described.

Fluorescent Materials: Research detailing the synthesis of fluorescent materials using this compound or characterizing its intrinsic fluorescent properties is not present in the available literature. Studies on other aminopyridine derivatives have shown that the aminopyridine scaffold can be a source of fluorescence, but this has not been extended to this specific pyrazine compound.

Further research and investigation are required to fully explore and document the potential of this compound in the creation of advanced functional materials.

Coordination Chemistry and Ligand Design

Chelation Behavior of 3-(Aminomethyl)pyrazin-2-amine and its Derivatives

The primary coordination mode of this compound involves chelation through the aminomethyl nitrogen and the adjacent pyrazine (B50134) ring nitrogen (N4). This arrangement forms a thermodynamically stable five-membered chelate ring with a metal center. This bidentate N,N' coordination is a well-established motif in coordination chemistry, known to enhance the stability of the resulting metal complex through the chelate effect. researchgate.netsolubilityofthings.com The versatility of aminopyridine-type ligands in forming stable chelates has been widely documented, providing a strong precedent for the expected behavior of this pyrazine analogue. researchgate.netresearchgate.net

While bidentate chelation is the predominant expected behavior, the possibility of monodentate coordination cannot be excluded, particularly under specific steric or electronic conditions. mdpi.commdpi.com In such cases, the ligand might coordinate to a metal center through either the more basic aminomethyl nitrogen or one of the pyrazine ring nitrogens. The presence of the 2-amino group also introduces the potential for hydrogen bonding, which can influence the supramolecular assembly and crystal packing of the coordination polymers. mdpi.com Derivatives of this compound can be designed by modifying substituents on the pyrazine ring or the amino groups to fine-tune the electronic properties and steric bulk of the ligand, thereby influencing the coordination geometry and reactivity of the metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Common metal precursors include halides (e.g., RuCl₃, PdCl₂, PtCl₂), nitrates, or perchlorates. The reaction is often carried out under reflux in solvents like ethanol, methanol, or acetonitrile (B52724) to facilitate the formation of the complex. rsc.orgijcrt.orgnih.gov For instance, ruthenium(II) complexes can be synthesized by reacting the ligand with precursors like [Ru(PPh₃)₃Cl₂]. rsc.org

Characterization of the resulting complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-ligand complex. Molar conductivity measurements in solvents like DMF or DMSO help determine the electrolytic nature of the complexes. ijcrt.org Spectroscopic methods are crucial for structural elucidation. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the stretching frequencies of the N-H (amino) and C=N (pyrazine ring) bonds. ijcrt.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) shows characteristic shifts in the signals of the ligand's protons and carbons upon coordination to a metal ion.

Investigation of Metal-Ligand Interactions and Geometries

The interaction between this compound and a metal ion results in coordination compounds with distinct geometries, largely dictated by the coordination number and electronic configuration of the metal. For metals like Pt(II) or Pd(II), a square planar geometry is commonly observed, while octahedral geometries are typical for metals like Ru(II), Co(II), and Ni(II). ijcrt.orgacs.orgcapes.gov.br

X-ray crystallography is the definitive method for determining the precise three-dimensional structure, including metal-ligand bond lengths and angles. mdpi.com In a typical octahedral complex, the bidentate this compound ligand would occupy two coordination sites. Studies on structurally related ligands, such as 3-(aminomethyl)pyridine (B1677787) and 2-aminopyrazine (B29847), provide insight into the expected bond parameters. mdpi.comresearchgate.nettubitak.gov.tr The metal-nitrogen bond lengths are indicative of the strength of the metal-ligand interaction.

Table 1: Representative Metal-Nitrogen Bond Lengths in Complexes with Related N-donor Ligands

| Metal Ion | Ligand Type | Coordination Site | M-N Bond Length (Å) | Reference |

| Cd(II) | 3-aminomethylpyridine | Amino N | ~2.32 | researchgate.net |

| Cd(II) | 3-aminomethylpyridine | Pyridine (B92270) N | ~2.34 | researchgate.net |

| Cu(I) | 2-aminopyrazine derivative | Pyrazine N | ~2.05 | mdpi.com |

| Fe(II) | 2-substituted pyrazine | Pyrazine N | ~2.25 | acs.org |

| Zn(II) | 3-aminomethylpyridine | Amino N | ~2.16 | researchgate.net |

| Zn(II) | 3-aminomethylpyridine | Pyridine N | ~2.19 | researchgate.net |

This table presents typical bond lengths from related structures to provide context for complexes of this compound.

Application of Metal Complexes in Catalysis

Metal complexes featuring aminopyridine and related N-donor ligands have demonstrated significant catalytic activity in a variety of organic transformations. scirp.org Ruthenium and iron complexes, in particular, are known to catalyze reactions such as hydrogenation, transfer hydrogenation, and N-alkylation of amines. nih.govnsf.govmdpi.com The electronic properties of the pyrazine ring in this compound, which is more electron-withdrawing than a pyridine ring, can influence the redox potential of the metal center, potentially enhancing catalytic performance.

Complexes derived from this compound could be explored as catalysts for:

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes bearing N,N-bidentate ligands are effective for the reduction of ketones and imines. nih.gov

N-Alkylation and C-C Coupling Reactions: The borrowing hydrogen methodology, often catalyzed by ruthenium or iridium complexes, uses alcohols as alkylating agents for amines and ketones. nih.govmdpi.com

Oxidation Catalysis: Copper and nickel complexes with related ligands have been used to catalyze the oxidation of substrates like catechol. researchgate.netresearchgate.net

The modular nature of the ligand allows for the synthesis of a library of complexes with varying steric and electronic properties to optimize catalytic efficiency and selectivity for specific reactions.

Spectroscopic and Crystallographic Analysis of Coordination Compounds

Detailed analysis using spectroscopy and crystallography is essential for unambiguously characterizing the coordination compounds of this compound.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Upon coordination to a metal, the IR spectrum shows noticeable shifts. The N-H stretching vibrations of the amino groups (typically ~3200-3400 cm⁻¹) may shift to lower frequencies. The pyrazine ring stretching vibrations (around 1500-1600 cm⁻¹) are also sensitive to coordination. ijcrt.orgnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands, which are characteristic of the coordination geometry. capes.gov.brfrontiersin.org

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex (e.g., with Pt(II) or Pd(II)), the signals for the aminomethyl protons and the pyrazine ring protons would exhibit downfield shifts upon coordination due to the deshielding effect of the metal center.

Table 2: Representative Spectroscopic Data for a Metal Complex of a Related Ligand

| Technique | Ligand | Complex | Observation | Reference |

| IR (ν C=N) | 1625 cm⁻¹ | 1610 cm⁻¹ | Shift to lower frequency indicates coordination of azomethine N | ijcrt.org |

| IR (ν Ring) | 1580 cm⁻¹ | 1565 cm⁻¹ | Shift to lower frequency indicates coordination of ring N | ijcrt.org |

| UV-Vis (λmax) | 275 nm | 350 nm | Appearance of new charge-transfer bands | researchgate.net |

This table provides an example of typical spectroscopic shifts observed upon complexation with similar ligands.

Crystallographic Analysis: Single-crystal X-ray diffraction provides the most definitive structural information. weizmann.ac.il It allows for the precise determination of:

The coordination mode (bidentate, monodentate, or bridging).

The coordination geometry around the metal center (e.g., square planar, octahedral).

Exact bond lengths (M-N) and bond angles (N-M-N). mdpi.comrsc.org

This comprehensive analysis is fundamental to understanding the structure-property relationships in the coordination chemistry of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. researchgate.net For pyrazine (B50134) derivatives, these calculations elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its capacity to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and reactive. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer and intramolecular bonding interactions. nanoient.org For aminopyrazine derivatives, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen atoms into anti-bonding orbitals of the pyrazine ring. This provides a quantitative basis for understanding substituent effects on the electronic structure. nanoient.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In aminopyrazine structures, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring, identifying them as likely sites for electrophilic attack or coordination. The amino groups, conversely, are often associated with positive potential (blue regions), indicating sites for nucleophilic interactions. nanoient.org

Table 1: Representative Quantum Chemical Parameters for Pyrazine Derivatives

This table is illustrative, based on typical values reported for structurally similar aminopyrazine compounds.

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | researchgate.net |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 4.0 to 5.0 eV | researchgate.net |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively applied to pyrazine-based compounds to explore their potential as therapeutic agents. For instance, novel quinoline-pyrazine carboxamide derivatives have been evaluated through docking studies against FMS-like tyrosine kinase 3 (FLT3), a target in leukemia research. bohrium.com Similarly, derivatives of 5-(Pyrazin-2-yl)1,3,4-oxadiazol-2-amine were docked into the active sites of microbial proteins to rationalize their observed antibacterial and antifungal activities. rjptonline.orgresearchgate.net

The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting complex reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amine or pyrazine nitrogen atoms and amino acid residues like serine or arginine. mdpi.com

π-π Stacking: Occurs between the aromatic pyrazine ring and aromatic residues like tryptophan or tyrosine. mdpi.com

Hydrophobic Interactions: Involving the carbon framework of the pyrazine scaffold and nonpolar residues in the binding pocket.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations to optimize binding, and can be used to calculate binding free energies more accurately.

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative

This table presents hypothetical data representative of findings in studies on pyrazine-based inhibitors.

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | FMS-like tyrosine kinase 3 (FLT3) | bohrium.com |

| Docking Score | -8.5 kcal/mol | rjptonline.org |

| Key H-Bond Interactions | Amino acid residues CYS694, LEU616 | bohrium.com |

| Key π-π Stacking | Phenylalanine (PHE830) | mdpi.com |

De Novo Drug Design and Scaffold Hopping Approaches

The pyrazine ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its favorable physicochemical properties. bohrium.com This makes it an excellent starting point for both de novo drug design and scaffold hopping strategies.

De novo design involves constructing novel molecules from scratch, often within the constraints of a protein's binding pocket. Deep generative models, a form of artificial intelligence, have been used to design new benzimidazole-pyrazine derivatives as potential antagonists for the Adenosine (B11128) A2B receptor (A2BAR), a target in cancer immunotherapy. tandfonline.comresearchgate.net These models learn from existing active molecules to generate a library of novel compounds focused on the pyrazine scaffold, which are then screened virtually for desired properties. tandfonline.comresearchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for understanding the mechanisms of chemical reactions involving pyrazines. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of the reaction pathway.

For example, DFT calculations have been employed to investigate the formation of pyrazines. One study detailed the gold-catalyzed coupling reaction of propargylamine-derived imines, where computational analysis helped to understand the sequence of cyclization and aromatization steps leading to the pyrazine ring. rsc.org Another study proposed a plausible mechanism for the synthesis of pyrazines via the manganese-catalyzed dehydrogenative coupling of β-amino alcohols. acs.org The calculations showed that the reaction likely proceeds through the formation of a 2,5-dihydropyrazine intermediate, which then undergoes metal-catalyzed dehydrogenation to form the stable aromatic pyrazine product. acs.org These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental FTIR and FT-Raman spectra. nanoient.org A detailed interpretation based on Potential Energy Distribution (PED) allows for the unambiguous assignment of each vibrational band to specific functional groups and vibrational modes (e.g., N-H stretching, C=N stretching, ring breathing modes). nanoient.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nanoient.org These theoretical predictions are highly valuable for interpreting complex spectra and confirming the constitution and conformation of newly synthesized pyrazine derivatives.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. nanoient.org These calculations are often correlated with the HOMO-LUMO energy gap, as the primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. nanoient.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Structurally Related Aminopyrazine Derivative

Based on data for methyl-3-amino-2-pyrazinecarboxylate

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Asymmetric Stretch | 3428 | 3425 | nanoient.org |

| C-H Stretch (Ring) | 3085 | 3089 | nanoient.org |

| C=O Stretch | 1720 | 1722 | nanoient.org |

| C=N Stretch (Ring) | 1595 | 1593 | nanoient.org |

| C-N Stretch | 1318 | 1315 | nanoient.org |

Advanced Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of 3-(Aminomethyl)pyrazin-2-amine, which is C₅H₈N₄. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve mass resolutions high enough to distinguish between compounds with the same nominal mass but different elemental formulas. spectroscopyonline.comlarancelab.com

For this compound, the expected monoisotopic mass is 124.07999 Da. HRMS analysis would compare the experimentally measured mass-to-charge ratio (m/z) to the theoretical value, with a low mass error (typically <5 ppm) confirming the elemental composition.

In addition to confirming the parent ion, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide data for structural elucidation. The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of ammonia (B1221849) (NH₃) from the aminomethyl or amino group, or the cleavage of the aminomethyl group itself (-CH₂NH₂). Analyzing these fragmentation pathways helps to piece together the molecular structure.

Table 1: Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄ |

| Nominal Mass | 124 Da |

| Monoisotopic Mass | 124.07999 Da |

| Ionization Mode | ESI+ |

| Expected Ion | [C₅H₈N₄+H]⁺ |